1,1,1-Trifluoro-3-(4-(trifluoromethyl)phenyl)propan-2-one
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Overview
Description
1,1,1-Trifluoro-3-(4-(trifluoromethyl)phenyl)propan-2-one is an organic compound known for its trifluoromethyl ketone structure. This compound is characterized by the presence of both trifluoromethyl and phenyl groups, making it a valuable intermediate in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-(4-(trifluoromethyl)phenyl)propan-2-one typically involves the reaction of trifluoroacetophenone with appropriate reagents under controlled conditions. One common method includes the use of trifluoroacetic acid and a suitable catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-(4-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl and phenyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1,1,1-Trifluoro-3-(4-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-(4-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. For instance, its neuroprotective effects are mediated through pathways that prevent apoptosis in neurons .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-3-phenyl-2-propanone: Similar in structure but lacks the trifluoromethyl group on the phenyl ring.
2,2,2-Trifluoroacetophenone: Another trifluoromethyl ketone but with different reactivity and applications.
1,1,1-Trifluoroacetone: A simpler trifluoromethyl ketone with distinct properties.
Uniqueness
1,1,1-Trifluoro-3-(4-(trifluoromethyl)phenyl)propan-2-one is unique due to the presence of both trifluoromethyl and phenyl groups, which confer specific reactivity and applications not found in simpler trifluoromethyl ketones .
Properties
Molecular Formula |
C10H6F6O |
---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-[4-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H6F6O/c11-9(12,13)7-3-1-6(2-4-7)5-8(17)10(14,15)16/h1-4H,5H2 |
InChI Key |
SOWQKGCSHZECKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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